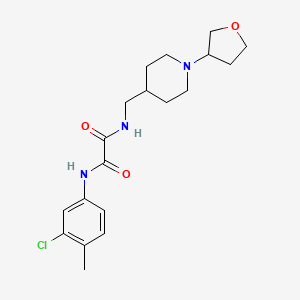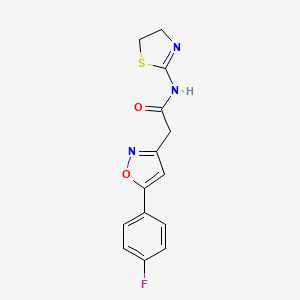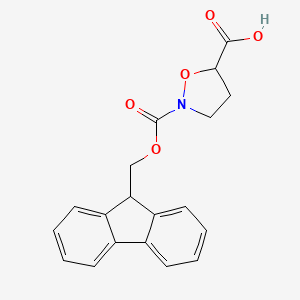
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
Wirkmechanismus
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor works by inhibiting the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several biochemical and physiological effects. It improves glucose homeostasis by increasing insulin secretion and reducing glucagon secretion. It also reduces inflammation and oxidative stress, which are major contributors to the development of diabetes and metabolic disorders. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor improves endothelial function, which is important for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which makes it ideal for studying the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide in diabetes and metabolic disorders. It is also well-tolerated and has a low toxicity profile, which makes it safe for use in animal studies. However, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It is also metabolized by the liver, which can lead to variability in its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research. One direction is the development of more potent and selective 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitors. Another direction is the investigation of the long-term effects of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis and cardiovascular health. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor can be used in combination with other drugs to improve its efficacy and reduce its limitations.
Conclusion
In conclusion, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme. 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments, including its specificity and low toxicity profile. However, it also has some limitations, including its short half-life and variability in pharmacokinetics. There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research, including the development of more potent and selective inhibitors and the investigation of its long-term effects on glucose homeostasis and cardiovascular health.
Synthesemethoden
The synthesis of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor involves the reaction of 5,6-dichloronicotinic acid with 4-phenyl-1H-pyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is widely used in scientific research to study the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme in diabetes and metabolic disorders. It is used to investigate the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis, insulin secretion, and insulin sensitivity. It is also used to study the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on inflammation, oxidative stress, and endothelial dysfunction.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-6-10(7-18-14(13)17)15(22)20-11-8-19-21(9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPZJSAHVQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide](/img/structure/B2520960.png)
![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)
![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

